Cas no 67227-56-9 (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol)

67227-56-9 structure
Produktname:6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Fenoldopam
- Fenoldopam hydrochloride
- FENOLDOPAM MESYLATE
- SKF 82526
- (r)-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1h-3
- 2,3,4,5-tetrahydro-6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzoazepine
- 6-CHLORO-2,3,4,5-TETRAHYDRO-1-(4-HYDROXYPHENYL)-1H-3-BENZAZEPINE-7,8-DIOL MESYLATE
- 6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- 6-chloro-7,8-dihydroxy-1-(p-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- Corlopam
- CORLOPAM MESYLATE
- SKF-82526
- (R)-6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol
- 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- AB00698256-13
- HY-B0735
- Biomol-NT_000042
- L000254
- Q2357007
- PDSP2_001645
- 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;mesylic acid
- INU8H2KAWG
- SCHEMBL13287212
- DTXCID8023896
- HMS3715H14
- SK&F-82526
- DTXSID0043896
- NCGC00015444-06
- HMS3742O09
- FENOLDOPAM [MI]
- 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- SK-82526
- NS00014332
- AB00698256_16
- CHEMBL588
- Fenoldopam [INN:BAN]
- SCHEMBL34250
- C01CA19
- CCG-204646
- 1092382-99-4
- GTPL939
- SK-82526-J
- Carlacor
- 67227-56-9
- NCGC00015444-03
- BRD-A50684349-001-01-5
- BPBio1_001265
- CHEBI:5002
- BRD-A50684349-003-01-1
- Fenoldopam (INN)
- UNII-INU8H2KAWG
- FENOLDOPAM [INN]
- SDCCGSBI-0050539.P002
- MLS001401388
- DB00800
- NCGC00025246-03
- SMR000469190
- cid_49659
- AB00698256-15
- CAS-67227-56-9
- 9-chloranyl-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid
- Fenoldopamum
- C07693
- 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-
- Carlacor (TN)
- NCGC00015444-07
- NCGC00025246-02
- FENOLDOPAM [VANDF]
- FT-0641107
- FENOLDOPAM [WHO-DD]
- Tox21_110152
- D07946
- AKOS015906543
- Fenoldopamum [Latin]
- BDBM60917
- HMS2090G16
- PDSP1_001661
- Fenoldopamum (Latin)
- NCGC00015444-17
- Lopac0_000556
- NCGC00015444-04
- NCGC00015444-05
- Tox21_110152_1
- EN300-119508
- DB-054998
- BRD-A50684349-003-02-9
- BRD-A50684349-066-11-7
-
- MDL: MFCD00865806
- Inchi: 1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1
- InChI-Schlüssel: TVURRHSHRRELCG-UHFFFAOYSA-N
- Lächelt: OC1=C(O)C=C2C(C3=CC=C(O)C=C3)CNCCC2=C1Cl
Berechnete Eigenschaften
- Genaue Masse: 305.08200
- Monoisotopenmasse: 305.081871
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 1
- Komplexität: 348
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 72.7
- XLogP3: nichts
- Tautomerzahl: 202
Experimentelle Eigenschaften
- Dichte: 1.38
- Schmelzpunkt: 210-214°C
- Siedepunkt: 522.6±50.0°C at 760 mmHg
- Flammpunkt: 269.9 °C
- Löslichkeit: DMSO: >12 mg/mL
- PSA: 72.72000
- LogP: 3.06320
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Sicherheitsinformationen
- Signalwort:Danger
- Gefahrenhinweis: H302; H317; H319; H334
- Warnhinweis: P261; P264; P270; P272; P280; P285; P301+P312; P302+P352; P304+P341; P305+P351+P338; P321; P330; P333+P313; P337+P313; P342+P311; P363; P501
- WGK Deutschland:3
- Code der Gefahrenkategorie: R22;R36;R42/43
- Sicherheitshinweise: S22-S26-S36/37/39
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risikophrasen:R22; R36; R42/43
- Sicherheitsbegriff:S22;S26;S36/37/39
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119508-0.05g |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 0.05g |
$251.0 | 2023-02-18 | ||
Enamine | EN300-119508-0.5g |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 0.5g |
$840.0 | 2023-02-18 | ||
eNovation Chemicals LLC | Y1261647-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 10mg |
$265 | 2024-06-07 | |
Enamine | EBC-26557-30mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 30mg |
$121.0 | 2023-10-03 | |
1PlusChem | 1P005QJZ-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98% (HPLC) powder | 10mg |
$165.00 | 2025-02-21 | |
Enamine | EBC-26557-5mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 5mg |
$67.0 | 2023-10-03 | |
A2B Chem LLC | AC66895-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98 | 10mg |
$99.00 | 2024-04-19 | |
Enamine | EBC-26557-25mg |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
67227-56-9 | 90.0% | 25mg |
$113.0 | 2023-10-03 | |
eNovation Chemicals LLC | Y1261647-25mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 25mg |
$485 | 2025-02-20 | |
eNovation Chemicals LLC | Y1261647-10mg |
Fenoldopam hydrochloride |
67227-56-9 | 98%(HPLC)powder | 10mg |
$265 | 2025-02-20 |
6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Verwandte Literatur
-
Xiao-Yu Zhang,Yin Wei,Min Shi Org. Biomol. Chem. 2017 15 9616
-
Sunliang Cui,Yan Zhang,Dahai Wang,Qifan Wu Chem. Sci. 2013 4 3912
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3. Chiral discrimination in capillary electrophoresis using novel anionic surfactants related to cysteineVern de Biasi,John Senior,Janusz A. Zukowski,R. Curtis Haltiwanger,Drake S. Eggleston,Patrick Camilleri J. Chem. Soc. Chem. Commun. 1995 1575
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Qingzhi Zhang,Agnieszka Kulczynska,David J. Webb,Ian L. Megson,Nigel P. Botting Chem. Commun. 2013 49 1389
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D. M. Wallworth,T. E. Beesley,D. W. Armstrong,Robin Whelpton,Dennis G. Buckley,Jeffrey J. Richards,Michael L. Webb,David M. Goodall,Melanie J. Riley,Zecai Wu,Ian D. Wilson,Gaoyuan Liu,David M. Goodall,John S. Loran Anal. Proc. 1992 29 247
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